molecular formula C9H17N3 B1476122 3-Azido-1,1,5-trimethylcyclohexane CAS No. 2098012-91-8

3-Azido-1,1,5-trimethylcyclohexane

Cat. No.: B1476122
CAS No.: 2098012-91-8
M. Wt: 167.25 g/mol
InChI Key: UGLGCUPVDPTXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1,1,5-trimethylcyclohexane is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Azido-1,1,5-trimethylcyclohexane plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in click chemistry reactions, where it reacts with alkynes to form triazoles. This reaction is highly specific and efficient, making this compound a useful reagent in bioconjugation and labeling studies . The interactions of this compound with biomolecules are typically covalent, leading to stable and specific modifications.

Cellular Effects

This compound can influence various cellular processes. Its ability to participate in click chemistry reactions allows it to be used in labeling and tracking studies within cells. This compound can affect cell signaling pathways by modifying proteins involved in these pathways. Additionally, this compound can impact gene expression by labeling nucleic acids or proteins associated with transcriptional regulation . These modifications can alter cellular metabolism and function, providing insights into the roles of specific biomolecules in cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its reactive azido group, which can form covalent bonds with alkynes through click chemistry reactions. This reaction is catalyzed by copper ions, leading to the formation of stable triazole linkages . The binding interactions of this compound with biomolecules are highly specific, allowing for precise modifications. These modifications can result in enzyme inhibition or activation, depending on the target biomolecule. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in cell signaling, gene expression, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to label and track specific biomolecules without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve specific biochemical modifications. It is important to carefully control the dosage to avoid adverse effects while maximizing the benefits of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its participation in click chemistry reactions. This compound can interact with enzymes and cofactors involved in these pathways, leading to the formation of stable triazole linkages . These interactions can affect metabolic flux and the levels of specific metabolites. Additionally, this compound can influence the activity of enzymes involved in metabolic processes, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and effectiveness. The transport and distribution of this compound are critical for its use in biochemical studies, as they determine the accessibility of target biomolecules and the efficiency of labeling or modification reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, as it determines the proximity to target biomolecules and the efficiency of biochemical reactions. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical and pharmaceutical applications.

Properties

IUPAC Name

3-azido-1,1,5-trimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7-4-8(11-12-10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLGCUPVDPTXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.